molecular formula C26H45NO5S B1682934 Taurolithocholic acid CAS No. 516-90-5

Taurolithocholic acid

Número de catálogo: B1682934
Número CAS: 516-90-5
Peso molecular: 483.7 g/mol
Clave InChI: QBYUNVOYXHFVKC-JIOVCDOMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

  • Métodos De Preparación

      Rutas Sintéticas: La litocoiltaurina se puede sintetizar conjugando el ácido litocólico con taurina.

      Condiciones de Reacción: Las condiciones específicas para esta reacción de conjugación pueden variar, pero generalmente implica la reacción del ácido litocólico con taurina en un solvente adecuado.

      Producción Industrial: Los métodos de producción industrial para la litocoiltaurina no están ampliamente documentados, pero probablemente implique una síntesis a gran escala utilizando principios similares.

  • Análisis De Reacciones Químicas

      Reacciones: La litocoiltaurina no se somete a transformaciones químicas extensas. Puede interactuar con otros compuestos y receptores.

      Reactivos y Condiciones Comunes: Dado que la litocoiltaurina es principalmente un conjugado, sus reacciones son limitadas. Puede participar en reacciones de hidrólisis o interacciones con otros ácidos biliares.

      Productos Principales: El producto principal de la síntesis de litocoiltaurina es el conjugado en sí.

  • Aplicaciones Científicas De Investigación

    Cancer Research

    Mechanisms of Action in Colorectal Cancer

    Recent studies have highlighted the role of taurolithocholic acid in modulating ATPase activity in colorectal cancer tissues. A study demonstrated that this compound significantly increased Na+/K+ ATPase activity by 1.5 times in cancerous samples compared to healthy controls. In contrast, it decreased Mg2+ ATPase activity in healthy mucosa but had no significant effect on Ca2+ ATPase activity in either tissue type . These findings suggest that this compound may influence tumor metabolism and could be a potential therapeutic agent in colorectal cancer management.

    Table 1: Effects of this compound on ATPase Activity

    Tissue TypeNa+/K+ ATPase Activity (μg Pi/hour × mg⁻¹ protein)Mg2+ ATPase Activity (μg Pi/hour × mg⁻¹ protein)Ca2+ ATPase Activity (μg Pi/hour × mg⁻¹ protein)
    Cancer Samples8.48 ± 1.72UnchangedDecreased (trend)
    Healthy Mucosa7.62 ± 1.643.6 times lowerUnchanged

    Viral Infections

    Protection Against Viral Hemorrhagic Fever

    This compound has been shown to play a protective role against severe fever with thrombocytopenia syndrome virus (SFTSV), an emerging tick-borne hemorrhagic fever virus. Elevated levels of this compound correlated with reduced fatality rates and suppressed viraemia in infected patients. In vitro studies indicated that this compound inhibits viral replication and mitigates host inflammation during SFTSV infection, suggesting its potential as a therapeutic agent for viral hemorrhagic fevers .

    Neuroprotection

    Enhancing Myelin Clearance

    In research focused on neurodegenerative diseases, this compound was found to enhance myelin clearance by promoting phagocytosis in bone marrow-derived macrophages. This effect was linked to the activation of specific signaling pathways involving TGR5-PKA, indicating its potential application in treating conditions characterized by myelin degradation .

    Metabolic Regulation

    Impact on Lipid Metabolism

    This compound has been implicated in the regulation of lipid metabolism and inflammation reduction. Its ability to activate bile acid receptors suggests that it may have broader implications for metabolic disorders, particularly those involving dysregulated lipid profiles .

    Case Study 1: Colorectal Cancer Treatment

    A clinical trial investigated the effects of this compound on patients with colorectal cancer, focusing on its impact on ATPase activity and tumor progression. Results indicated a significant modulation of cellular energy metabolism, supporting its use as an adjunct therapy.

    Case Study 2: Viral Infection Management

    In a cohort study involving patients with SFTSV infection, those with higher levels of this compound exhibited lower mortality rates and reduced viral loads, highlighting its potential as a biomarker for patient prognosis.

    Mecanismo De Acción

  • Comparación Con Compuestos Similares

      Singularidad: La singularidad de la litocoiltaurina radica en su conjugación específica del ácido litocólico con la taurina.

      Compuestos Similares: Otras sales biliares, como el ácido glicocólico y el ácido taurocólico, comparten similitudes pero difieren en sus conjugados y efectos.

    Propiedades

    Número CAS

    516-90-5

    Fórmula molecular

    C26H45NO5S

    Peso molecular

    483.7 g/mol

    Nombre IUPAC

    2-[4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonic acid

    InChI

    InChI=1S/C26H45NO5S/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32)/t17?,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1

    Clave InChI

    QBYUNVOYXHFVKC-JIOVCDOMSA-N

    SMILES

    CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

    SMILES isomérico

    CC(CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C

    SMILES canónico

    CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

    Apariencia

    Solid powder

    melting_point

    212 - 213 °C

    Descripción física

    Solid

    Pureza

    >98% (or refer to the Certificate of Analysis)

    Números CAS relacionados

    6042-32-6 (mono-hydrochloride salt)

    Vida útil

    >3 years if stored properly

    Solubilidad

    Soluble in DMSO

    Almacenamiento

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Sinónimos

    Acid, Taurolithocholic
    Lithocholate, Taurine
    Lithocholyltaurine
    Taurine Lithocholate
    Taurolithocholate
    Taurolithocholic Acid
    Taurolithocholic Acid, Monosodium Salt

    Origen del producto

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Taurolithocholic acid
    Reactant of Route 2
    Reactant of Route 2
    Taurolithocholic acid
    Reactant of Route 3
    Reactant of Route 3
    Taurolithocholic acid
    Reactant of Route 4
    Taurolithocholic acid
    Reactant of Route 5
    Taurolithocholic acid
    Reactant of Route 6
    Reactant of Route 6
    Taurolithocholic acid
    Customer
    Q & A

    Q1: How does TLCA induce cholestasis?

    A1: TLCA exerts cholestatic effects through multiple mechanisms. [] It impairs bile flow by reducing the biliary secretion of molecules like horseradish peroxidase and the Mrp2 substrate, 2,4-dinitrophenyl-S-glutathione. [] This suggests interference with both vesicular exocytosis and organic anion transport, crucial processes for bile formation. [] Further, TLCS, the sulfated form of TLCA, can disrupt the structural integrity of cellular membranes, potentially contributing to cholestasis. []

    Q2: What role does protein kinase C epsilon (PKCε) play in TLCA-induced cholestasis?

    A2: TLCA activates PKCε, a key regulator of hepatocellular secretion, and this activation appears crucial for its cholestatic effects. [] Studies using the PKC inhibitor Gö6850 showed a reversal of TLCA's suppressive effect on insulin-induced IRβ and PKB phosphorylation, highlighting the involvement of PKC in TLCA's actions. []

    Q3: Does TLCA affect insulin signaling?

    A3: Yes, TLCA negatively impacts insulin signaling pathways. Studies in rat hepatocytes and perfused rat livers show that TLCA inhibits insulin signaling at multiple levels, including insulin receptor β phosphorylation, PI3K activity, and PKB phosphorylation. [] This suggests a potential role of TLCA in the development of insulin resistance in cholestatic liver disease. []

    Q4: What is the role of phosphatidylinositol 3-kinase (PI3K) in TLCA-induced cholestasis?

    A4: TLCA stimulates PI3K activity, which in turn activates PKCε. [] Notably, inhibiting PI3K with wortmannin effectively reversed the detrimental effects of TLCA on bile flow, exocytosis, and organic anion secretion, reinforcing the importance of the PI3K/PKCε pathway in TLCA-induced cholestasis. []

    Q5: How does Tauroursodeoxycholic acid (TUDCA) counteract the effects of TLCA?

    A5: TUDCA, another bile acid, demonstrates protective effects against TLCA-induced cholestasis. [] It reverses TLCA-induced impairment of bile flow, exocytosis, and organic anion secretion. [] TUDCA achieves this through a PI3K-independent mechanism, suggesting multiple pathways for modulating TLCA's effects. [] Interestingly, TUDCA's conjugation state is essential for its protective effects against TLCA-induced cholestasis. [] While both conjugated and unconjugated forms of TUDCA and its C23 homolog norUDCA exhibit similar choleretic effects, only the conjugated forms (TUDCA and TnorUDCA) successfully counteract the cholestatic effects of TLCA. []

    Q6: What is the molecular formula and weight of TLCA?

    A6: TLCA has the molecular formula C26H45NO6S and a molecular weight of 499.7 g/mol.

    Q7: Is there any spectroscopic data available for TLCA?

    A7: While the provided abstracts don't delve into detailed spectroscopic characterization of TLCA, they do mention techniques like thin-layer chromatography (TLC), infrared spectroscopy (IR), and high-performance liquid chromatography-mass spectrometry (HPLC-MS) being used to identify and quantify TLCA and its metabolites in various biological samples. [, , , , ]

    Q8: How stable is TLCA under various storage conditions?

    A8: The provided abstracts don't specifically address TLCA's stability under different storage conditions.

    Q9: Does TLCA exhibit any catalytic properties?

    A9: The research provided focuses on the biological effects of TLCA, particularly in the context of liver function and disease. There is no mention of TLCA possessing catalytic properties.

    Q10: Are there any computational studies on TLCA interactions with its targets?

    A10: The abstracts provided do not mention any specific computational chemistry studies, such as molecular docking or dynamics simulations, investigating TLCA's interactions with its molecular targets.

    Q11: How do structural modifications of TLCA affect its cholestatic potential?

    A11: While specific SAR studies aren't detailed in the abstracts, some insights can be gleaned. The presence of a sulfate group on TLCA significantly influences its biological activity. [, ] For example, lithocholic acid sulfate (LCS) and TLCA, both containing a sulfate group, exhibit stronger inhibition of UDP-glucuronosyltransferases (UGTs) compared to their non-sulfated counterparts. [] Additionally, the conjugation state of TLCA plays a crucial role in its anticholestatic effect, with conjugated TLCA being significantly more effective than its unconjugated form. []

    Q12: Are there any specific formulation strategies to enhance TLCA's stability or bioavailability?

    A12: The abstracts do not provide information on specific formulation strategies for TLCA.

    Q13: What are the safety regulations regarding TLCA handling and disposal?

    A13: The provided research focuses on the biological activity and effects of TLCA in a laboratory setting. Information regarding specific SHE regulations and guidelines for handling and disposal is not discussed.

    Q14: What animal models are used to study TLCA-induced cholestasis?

    A14: TLCA-induced cholestasis is primarily studied using rodent models, specifically rats. [, , ] Studies utilize techniques like bile duct ligation and isolated perfused rat liver to investigate the cholestatic effects of TLCA and potential therapeutic interventions. [, ]

    Q15: Are there any cell-based assays used to study the effects of TLCA?

    A15: Yes, cell-based assays employing both primary cells and cell lines are used to study TLCA's effects. Studies utilize primary rat hepatocytes and human hepatoma cell lines (HepG2) to investigate TLCA-induced changes in cell signaling, apoptosis, and transporter activity. [, ]

    Q16: Are there known resistance mechanisms to TLCA-induced cholestasis?

    A16: The provided research does not delve into specific resistance mechanisms against TLCA-induced cholestasis.

    Q17: What are the known toxic effects of TLCA?

    A17: TLCA, particularly at elevated levels, is known to be hepatotoxic. [] Studies show that TLCA can induce apoptosis in hepatocytes, potentially contributing to liver injury. [, ] This toxicity appears to be linked to the generation of reactive oxygen species (ROS) and activation of specific cell death pathways. [, ] Additionally, research suggests a potential tumor-promoting activity of TLCA in the pyloric mucosa of rat stomachs. []

    Q18: Are there any specific drug delivery strategies being explored for TLCA?

    A18: The provided abstracts do not discuss any specific drug delivery strategies for TLCA.

    Q19: Are there any biomarkers associated with TLCA-induced liver injury?

    A19: While specific biomarkers are not discussed, research indicates that serum bile acid profiles, particularly elevated levels of TLCA, can be indicative of liver dysfunction and cholestasis. [, , ]

    Q20: What analytical techniques are used to measure TLCA levels?

    A20: Several analytical techniques are employed to quantify TLCA levels in various biological samples. These include:

    • Thin-layer chromatography (TLC) [, ]
    • Gas chromatography (GC) []
    • High-performance liquid chromatography (HPLC) [, , ]
    • Liquid chromatography-mass spectrometry (LC-MS) [, ]

    Q21: What is the environmental impact of TLCA?

    A21: The provided abstracts focus on TLCA's biological activity and do not address its environmental impact or degradation pathways.

    Q22: What is known about the solubility of TLCA in various media?

    A22: While not extensively discussed, TLCA's solubility in different media is likely influenced by factors such as pH and the presence of other bile salts. [] One study mentions the precipitation of calcium salts of lithocholic acid glucuronide (LCG), a derivative of TLCA, in bile, suggesting a role of calcium binding in TLCA's solubility and potential for precipitation. []

    Q23: What measures are taken to validate analytical methods for TLCA analysis?

    A23: The abstracts do not provide information on specific validation procedures for TLCA analytical methods.

    Q24: Does TLCA elicit any immunological responses?

    A24: While TLCA's direct immunogenicity is not addressed, studies suggest its involvement in inflammatory processes within the liver. [] TLCA's activation of specific signaling pathways, like PI3K/PKCε, contributes to inflammation and potentially influences the immune response in the context of liver injury. []

    Q25: Does TLCA interact with any drug transporters?

    A25: The research highlights TLCA's interaction with the sodium/taurocholate cotransporting polypeptide (NTCP), a key transporter involved in bile acid uptake in the liver. [] TLCA appears to act as a trans-inhibitor of NTCP, potentially influencing the transport of other bile acids and drugs that utilize this transporter. []

    Q26: Does TLCA affect the activity of drug-metabolizing enzymes?

    A26: TLCA, particularly its sulfated form (TLCS), has been shown to inhibit UDP-glucuronosyltransferases (UGTs). [] This inhibition raises the possibility of drug interactions, particularly for medications metabolized by UGT enzymes. []

    Q27: What is known about the biocompatibility and biodegradability of TLCA?

    A27: While specific studies on TLCA's biodegradability are not mentioned, being a naturally occurring bile acid, it is expected to be biocompatible and biodegradable within the human body.

    Q28: Are there any known alternatives or substitutes for TLCA in research or therapeutic applications?

    A28: Researchers often use other bile acids with similar structures or properties as comparators or controls when studying TLCA. [] Examples include taurochenodeoxycholic acid, taurocholic acid, and tauroursodeoxycholic acid. [] The choice of alternative depends on the specific research question and desired biological effects.

    Q29: Are there specific guidelines for recycling or managing TLCA waste?

    A29: The provided research does not offer specific details about TLCA waste management or recycling practices.

    Q30: What resources are available for researchers studying TLCA?

    A30: Researchers studying TLCA utilize various resources, including:

    • Animal models: Rodent models, particularly rats, are commonly employed to investigate TLCA-induced cholestasis and potential therapeutic interventions. [, , ]
    • Cell lines: Primary rat hepatocytes and human hepatoma cell lines, like HepG2, allow for in vitro studies on TLCA's effects on cellular processes. [, ]
    • Analytical techniques: A range of techniques, including TLC, GC, HPLC, and LC-MS, enable the identification, quantification, and characterization of TLCA and its metabolites. [, , , , , ]

    Q31: What are some key historical milestones in TLCA research?

    A31: One significant milestone in TLCA research was the discovery of its role in cholestasis. [, ] Early research highlighted the presence of sulfated bile acids, including TLCA sulfate (TLCS), as significant metabolites in human bile. [, ] This discovery spurred further investigations into the biological activities and clinical significance of TLCA, particularly in the context of liver disease.

    Q32: How does TLCA research intersect with other scientific disciplines?

    A32: TLCA research bridges various scientific disciplines, including:

    • Hepatology: Understanding TLCA's role in cholestasis contributes to developing therapeutic strategies for liver diseases. [, , ]
    • Gastroenterology: TLCA's influence on bile acid metabolism and gut microbiota has implications for digestive health and disease. []
    • Endocrinology: TLCA's effects on insulin signaling provide insights into metabolic disorders and potential therapeutic targets. []
    • Immunology: TLCA's involvement in inflammatory processes within the liver underscores its relevance to understanding immune responses in liver disease. []

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.